An In-depth Technical Guide to the Chemical Properties of Methyl 1,8-Naphthyridine-4-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 1,8-Naphthyridine-4-carboxylate
Foreword: The Enduring Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus stands as a prominent heterocyclic scaffold within the landscape of medicinal chemistry and drug discovery.[1] Its journey from a chemical curiosity to a "privileged scaffold" was catalyzed by the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative to exhibit potent antibacterial activity.[2] This seminal discovery paved the way for the development of the vast quinolone and fluoroquinolone families of antibiotics.[2] Beyond its antimicrobial prowess, the 1,8-naphthyridine core has been incorporated into molecules exhibiting a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3]
This technical guide focuses on a key derivative, methyl 1,8-naphthyridine-4-carboxylate . This compound serves as a versatile building block for the synthesis of more complex and biologically active molecules. Its chemical properties, particularly the reactivity of the methyl ester and the aromatic core, are of paramount importance to researchers and scientists in the field of drug development. This document aims to provide a comprehensive overview of its synthesis, spectroscopic characteristics, chemical reactivity, and applications, grounded in established scientific principles and literature.
Physicochemical Properties
While extensive experimental data for methyl 1,8-naphthyridine-4-carboxylate is not widely published, its key physicochemical properties can be predicted using computational models. These predicted values, summarized in the table below, provide a useful starting point for its handling and use in experimental settings. For context, the experimentally determined melting point of the parent compound, 1,8-naphthyridine, is 98-99 °C.[2]
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Molecular Weight | 188.18 g/mol | - |
| XlogP | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 51.7 Ų | PubChem |
Solubility Profile: Based on its structure, methyl 1,8-naphthyridine-4-carboxylate is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely to be low.
Synthesis of Methyl 1,8-Naphthyridine-4-carboxylate
The synthesis of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation or related condensation reactions.[4][5] A plausible and efficient synthetic route to methyl 1,8-naphthyridine-4-carboxylate involves a three-component reaction of 2-aminonicotinaldehyde, methyl cyanoacetate, and a suitable catalyst.[6]
Caption: Proposed synthetic workflow for Methyl 1,8-Naphthyridine-4-carboxylate.
Proposed Experimental Protocol: Three-Component Synthesis
This protocol is based on established methods for the synthesis of substituted 1,8-naphthyridines.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminonicotinaldehyde (1.0 eq.), methyl cyanoacetate (1.1 eq.), and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield pure methyl 1,8-naphthyridine-4-carboxylate.
Spectroscopic Characterization
The structural elucidation of methyl 1,8-naphthyridine-4-carboxylate relies on a combination of spectroscopic techniques. The following is a predictive analysis based on data from the parent 1,8-naphthyridine and related derivatives.[7][8][9][10][11][12][13][14][15][16][17]
| Technique | Predicted Key Data |
| ¹H NMR | δ 9.2-9.0 (m, 2H), 8.4-8.2 (dd, 1H), 7.8-7.6 (m, 2H), 4.0 (s, 3H) |
| ¹³C NMR | δ 166-164 (C=O), 156-154, 153-151, 140-138, 137-135, 124-122, 122-120, 120-118, 53-51 (OCH₃) |
| IR (cm⁻¹) | 3100-3000 (Ar C-H), 1730-1710 (C=O ester), 1600-1450 (C=C, C=N), 1300-1100 (C-O) |
| Mass Spec (EI) | m/z (%): 188 (M⁺), 157 (M⁺ - OCH₃), 129 (M⁺ - COOCH₃) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine ring and the methyl ester protons. The aromatic region (δ 7.5-9.2 ppm) will display a complex pattern of doublets and multiplets corresponding to the five protons on the heterocyclic core. A sharp singlet for the methyl ester protons should appear upfield, around δ 4.0 ppm.[9][18]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be characterized by a signal for the ester carbonyl carbon in the downfield region (δ 164-166 ppm).[14][15] The eight aromatic carbons of the naphthyridine ring will resonate between δ 118 and 156 ppm. The methyl carbon of the ester group will appear as a single peak in the upfield region, typically around δ 51-53 ppm.[8][12]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester.[11][13] Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will show a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the naphthyridine ring, as well as C-O stretching of the ester group.[11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 188. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 157, and the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 129.[19][20][21]
Chemical Reactivity
The chemical reactivity of methyl 1,8-naphthyridine-4-carboxylate is primarily centered around the ester functionality and the electrophilic nature of the naphthyridine ring.
Caption: Key reaction pathways for Methyl 1,8-Naphthyridine-4-carboxylate.
Hydrolysis of the Methyl Ester
The ester can be readily hydrolyzed to the corresponding carboxylic acid, 1,8-naphthyridine-4-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a valuable intermediate for further functionalization, such as the formation of amides via coupling reactions.
Representative Protocol: Basic Hydrolysis
-
Reaction Setup: Dissolve methyl 1,8-naphthyridine-4-carboxylate (1.0 eq.) in a mixture of methanol and water.
-
Reagent Addition: Add an excess of sodium hydroxide (2-3 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 4-5.
-
Isolation: The resulting precipitate of 1,8-naphthyridine-4-carboxylic acid is collected by filtration, washed with cold water, and dried.
Amination and Amidation
The methyl ester can react with ammonia or primary/secondary amines to form the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing diverse functional groups and modulating the physicochemical properties of a lead compound.[22]
Representative Protocol: Amidation with a Primary Amine
-
Reaction Setup: In a sealed tube, dissolve methyl 1,8-naphthyridine-4-carboxylate (1.0 eq.) and the desired primary amine (1.5-2.0 eq.) in a suitable solvent like methanol or DMF.
-
Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Applications in Medicinal Chemistry and Drug Development
Methyl 1,8-naphthyridine-4-carboxylate is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a versatile synthetic intermediate. The 1,8-naphthyridine core is a known pharmacophore, and the 4-carboxylate position provides a convenient handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).[3][22]
Caption: Logical flow of the use of Methyl 1,8-Naphthyridine-4-carboxylate in drug discovery.
Derivatives synthesized from this building block have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: The 1,8-naphthyridine scaffold has been incorporated into compounds targeting various kinases and DNA topoisomerases.[3]
-
Antimicrobial Agents: Following the legacy of nalidixic acid, novel 1,8-naphthyridine derivatives continue to be explored for their antibacterial and antifungal properties.
-
Antiviral Agents: Certain 1,8-naphthyridine derivatives have shown promise as inhibitors of viral replication.[1]
-
Central Nervous System (CNS) Agents: The scaffold has been utilized in the development of compounds with potential applications in treating neurodegenerative diseases and other CNS disorders.[22]
Conclusion
Methyl 1,8-naphthyridine-4-carboxylate is a chemically versatile and synthetically accessible molecule of significant interest to the scientific community. Its well-defined reactivity, centered on the ester functionality, allows for its use as a key building block in the construction of diverse libraries of 1,8-naphthyridine derivatives. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the rational design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this and related 1,8-naphthyridine derivatives will undoubtedly contribute to future advances in medicine and materials science.
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